molecular formula C12H22O14S B12072179 Lactose 6'-sulfate

Lactose 6'-sulfate

Cat. No.: B12072179
M. Wt: 422.36 g/mol
InChI Key: NEVLAHFUHIDOLO-UHFFFAOYSA-N
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Description

Lactose 6’-sulfate is a sulfated derivative of lactose, a disaccharide composed of glucose and galactose. This compound is characterized by the presence of a sulfate group attached to the 6’ position of the galactose moiety. Sulfation significantly alters the chemical and biological properties of lactose, making lactose 6’-sulfate an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lactose 6’-sulfate typically involves the selective sulfation of lactose. One common method is the use of sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 6’ position of the galactose unit .

Industrial Production Methods: Industrial production of lactose 6’-sulfate may involve enzymatic methods using sulfotransferases. These enzymes catalyze the transfer of a sulfate group from a donor molecule, such as 3’-phosphoadenosine-5’-phosphosulfate, to the 6’ position of lactose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Lactose 6’-sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lactose 6’-sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lactose 6’-sulfate involves its interaction with specific molecular targets, such as glycan-binding proteins. The sulfate group enhances the binding affinity of lactose to these proteins, influencing various biological pathways. For example, lactose 6’-sulfate can modulate the activity of lectins, which play a crucial role in cell-cell communication and immune responses .

Comparison with Similar Compounds

Uniqueness: Lactose 6’-sulfate is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Unlike lactose, it has enhanced binding affinity to certain proteins, making it valuable in biochemical studies. Compared to lactulose, lactose 6’-sulfate has different physiological effects and applications .

Properties

Molecular Formula

C12H22O14S

Molecular Weight

422.36 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)

InChI Key

NEVLAHFUHIDOLO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O

Origin of Product

United States

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